molecular formula C13H14N2O3 B1379318 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1461706-56-8

1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1379318
M. Wt: 246.26 g/mol
InChI Key: BJOXVWYEYBLYGN-UHFFFAOYSA-N
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Description

The compound “1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The “tetrahydro” prefix indicates that the quinoline ring system is fully saturated (i.e., it contains no double bonds), and the “2-one” suffix suggests the presence of a carbonyl group (C=O) at the 2-position of the quinoline ring system. The “6-nitro” group is a nitro functional group (-NO2) attached at the 6-position of the quinoline ring system. The “1-(Cyclopropylmethyl)” group indicates a cyclopropylmethyl group attached at the 1-position of the quinoline ring system.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring system, along with the nitro, carbonyl, and cyclopropylmethyl functional groups . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline compounds, which include structures related to "1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one," have been extensively studied for their therapeutic activities. These compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles. Initially, tetrahydroisoquinolines were known for their neurotoxic effects. However, further research has highlighted their preventive role against Parkinsonism and their potential as anticancer antibiotics. The US FDA's approval of trabectedin for soft tissue sarcomas underscores the significance of tetrahydroisoquinoline derivatives in cancer drug discovery. Moreover, these compounds have shown promise in treating various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis, and they offer novel mechanisms of action for therapeutic intervention in cancer and central nervous system disorders (Singh & Shah, 2017).

Fischer Synthesis and Chemical Transformations

The Fischer synthesis process, involving 2,6-disubstituted arylhydrazones, has been reviewed to understand the chemical transformations of tetrahydroquinoline derivatives, including "1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one." This process elucidates the mechanism leading to indoles from tetrahydroquinoline precursors, highlighting the complexity and versatility of these compounds in synthetic organic chemistry (Fusco & Sannicolo, 1978).

properties

IUPAC Name

1-(cyclopropylmethyl)-6-nitro-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13-6-3-10-7-11(15(17)18)4-5-12(10)14(13)8-9-1-2-9/h4-5,7,9H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOXVWYEYBLYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)CCC3=C2C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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